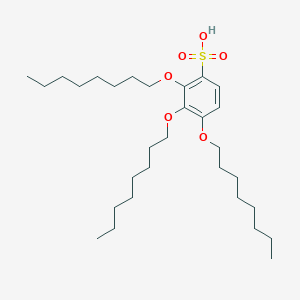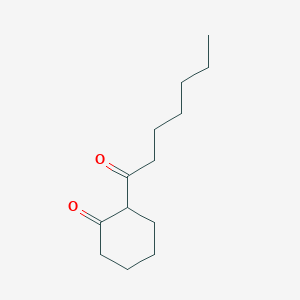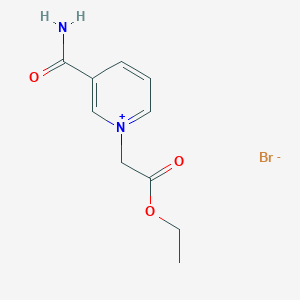![molecular formula C9H17NO2S2 B14300780 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate CAS No. 112831-21-7](/img/structure/B14300780.png)
2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate is an organic compound with the molecular formula C9H17NO2S2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate typically involves the reaction of diethylcarbamothioyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Diethylcarbamothioyl chloride+Ethyl acetateBase2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diethylcarbamothioyl alcohol and acetic acid.
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The thioester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: Diethylcarbamothioyl alcohol and acetic acid.
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding substituted thioesters.
科学的研究の応用
2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thioester derivatives.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms involving thioesters.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the thioester group.
Diethylcarbamothioyl chloride: A precursor in the synthesis of 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate.
Thioacetic acid: Another thioester with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of ester and thioester functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
特性
| 112831-21-7 | |
分子式 |
C9H17NO2S2 |
分子量 |
235.4 g/mol |
IUPAC名 |
2-(diethylcarbamothioylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C9H17NO2S2/c1-4-10(5-2)9(13)14-7-6-12-8(3)11/h4-7H2,1-3H3 |
InChIキー |
OCBUAQCCIGFANE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



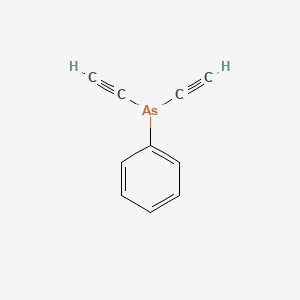

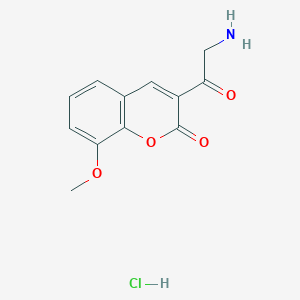
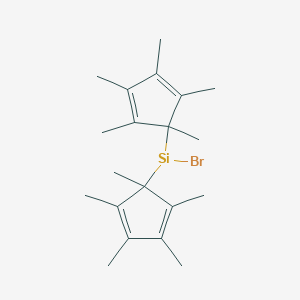
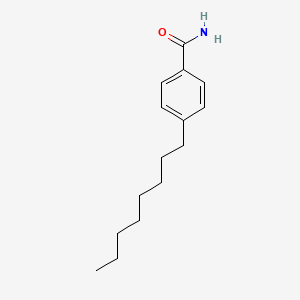
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)

